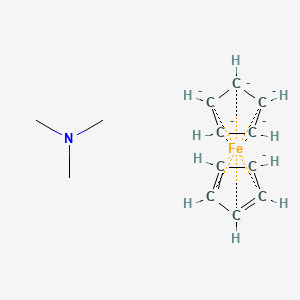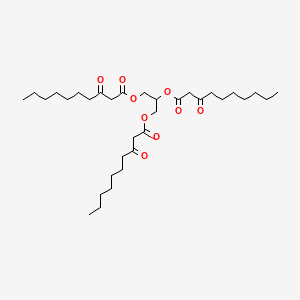
1,2,3-Propanetriyl tris(3-oxodecanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Propanetriyl tris(3-oxodecanoate) is a chemical compound with the molecular formula C33H56O9 and a molecular weight of 596.79 g/mol . . This compound is characterized by its unique structure, which includes three oxodecanoate groups attached to a glycerol backbone. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1,2,3-Propanetriyl tris(3-oxodecanoate) typically involves the esterification of glycerol with 3-oxodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Esterification Reaction: Glycerol is reacted with 3-oxodecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure 1,2,3-Propanetriyl tris(3-oxodecanoate).
Industrial production methods may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity .
化学反应分析
1,2,3-Propanetriyl tris(3-oxodecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the oxo groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of hydroxyl derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or new esters.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,2,3-Propanetriyl tris(3-oxodecanoate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 1,2,3-Propanetriyl tris(3-oxodecanoate) involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release 3-oxodecanoic acid, which may exert biological effects through its interaction with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
1,2,3-Propanetriyl tris(3-oxodecanoate) can be compared with other similar compounds, such as:
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate): This compound has longer fatty acid chains and different ester groups, leading to variations in its chemical and physical properties.
1,2,3-Propanetriyl tris(2-hexyldecanoate): The presence of branched fatty acid chains in this compound results in different reactivity and applications.
1,2,3-Propanetriyl tris(3-oxodecanoate):
属性
CAS 编号 |
94236-90-5 |
|---|---|
分子式 |
C33H56O9 |
分子量 |
596.8 g/mol |
IUPAC 名称 |
2,3-bis(3-oxodecanoyloxy)propyl 3-oxodecanoate |
InChI |
InChI=1S/C33H56O9/c1-4-7-10-13-16-19-27(34)22-31(37)40-25-30(42-33(39)24-29(36)21-18-15-12-9-6-3)26-41-32(38)23-28(35)20-17-14-11-8-5-2/h30H,4-26H2,1-3H3 |
InChI 键 |
JMGZJVGBEHSEEW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)CC(=O)OCC(COC(=O)CC(=O)CCCCCCC)OC(=O)CC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


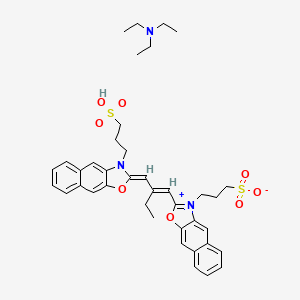
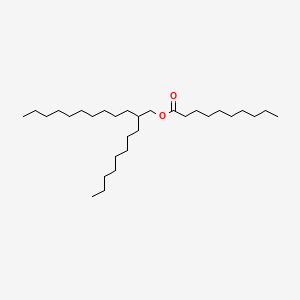
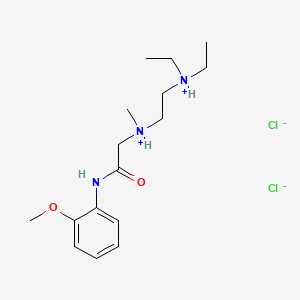

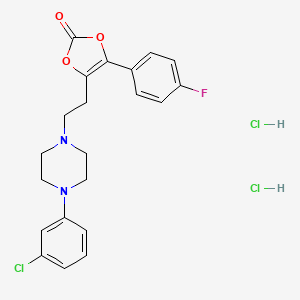



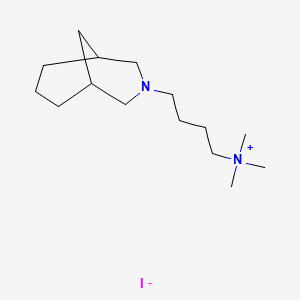
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
